Cas no 6620-98-0 (SER-SER-SER)
SER-SER-SER Chemical and Physical Properties
Names and Identifiers
-
- L-Serine, L-seryl-L-seryl-
- 2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
- H-Ser-Ser-Ser-OH
- SER-SER-SER
- Ser-Ser-Ser-OH
-
- MDL: MFCD00055792
- Inchi: 1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1
- InChI Key: XQJCEKXQUJQNNK-ZLUOBGJFSA-N
- SMILES: OC[C@@H](C(N[C@H](C(=O)O)CO)=O)NC([C@H](CO)N)=O
Computed Properties
- Exact Mass: 279.107
- Monoisotopic Mass: 279.107
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 10
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _6.8
- Topological Polar Surface Area: 182A^2
SER-SER-SER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB477589-25 mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 25mg |
€178.60 | 2023-05-18 | ||
| abcr | AB477589-100 mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 100mg |
€273.80 | 2023-05-18 | ||
| abcr | AB477589-250 mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 250mg |
€455.40 | 2023-05-18 | ||
| abcr | AB477589-1 g |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 1g |
€1293.40 | 2023-05-18 | ||
| TRC | S473518-2.5mg |
SER-SER-SER |
6620-98-0 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S473518-5mg |
SER-SER-SER |
6620-98-0 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | S473518-25mg |
SER-SER-SER |
6620-98-0 | 25mg |
$ 160.00 | 2022-06-03 | ||
| abcr | AB477589-25mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 25mg |
€178.60 | 2025-04-17 | ||
| abcr | AB477589-100mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 100mg |
€273.80 | 2025-04-17 | ||
| abcr | AB477589-250mg |
H-Ser-Ser-Ser-OH; . |
6620-98-0 | 250mg |
€455.40 | 2025-04-17 |
SER-SER-SER Suppliers
SER-SER-SER Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on SER-SER-SER
L-Serine and Its Derivatives: A Comprehensive Overview
L-Serine, also known as (2S)-aminohydroxypropanoic acid, is a non-essential amino acid that plays a crucial role in various biological processes. With the CAS number 6620-98-0, L-Serine is widely recognized for its significance in metabolism, neural function, and immune regulation. Recent advancements in biochemical research have further highlighted its potential applications in therapeutic interventions and biotechnological processes.
L-Serine serves as a precursor for the synthesis of other essential biomolecules, including dihydroxyacetone phosphate (DHAP) and glycine. Its role in the serine synthesis pathway is pivotal for cellular energy production and lipid metabolism. Researchers have recently explored the implications of serine metabolism in metabolic disorders such as diabetes and cancer, uncovering novel therapeutic targets.
The derivative L-seryl-L-seryl represents a dipeptide formed by two molecules of L-serine linked through peptide bonds. This compound has garnered attention due to its potential applications in nutraceuticals and functional foods. Studies have demonstrated that L-seryl-L-seryl exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Recent breakthroughs in molecular biology have shed light on the regulatory mechanisms of serine biosynthesis. For instance, the enzyme phosphoglycerate dehydrogenase (PHGDH) has been identified as a key player in the serine synthesis pathway. Dysregulation of PHGDH activity has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic syndromes.
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, L-Serine has shown promise as a neuroprotective agent. Preclinical studies suggest that supplementation with L-Serine may enhance cognitive function and reduce neuroinflammation by modulating glutamatergic signaling pathways.
Moreover, L-Serine plays a critical role in immune regulation by influencing the activity of T-cells and macrophages. Emerging evidence indicates that serine deprivation could serve as a novel strategy to combat cancer by impairing tumor cell proliferation and survival.
The application of L-seryl-L-seryl in biotechnology has also expanded, particularly in the development of peptide-based drugs and bioactive compounds. Its unique structure allows for potential use in drug delivery systems and as a building block for more complex biomolecules.
In conclusion, L-Serine and its derivatives represent versatile molecules with significant implications across multiple fields of science. From metabolic regulation to therapeutic development, ongoing research continues to unravel the full potential of these compounds.
6620-98-0 (SER-SER-SER) Related Products
- 901780-28-7(L-Serine, L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-)
- 181701-44-0(L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-)
- 824407-04-7(L-Serine, glycyl-L-serylglycylglycylglycylglycyl-)
- 820962-08-1(L-Serine, glycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycyl-L-alanylglycyl-L-alanylglycyl-)
- 916263-65-5(L-Serine, glycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-)
- 916263-67-7(L-Serine, glycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-L-serylglycylglycyl-)
- 820962-09-2(L-Serine,glycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycyl-L-alanylglycyl-L-alanylglycyl-)
- 110881-53-3(D-Serine, N-D-seryl-)
- 186252-86-8(L-Serine, L-serylglycylglycyl-L-serylglycylglycyl-)
- 6620-95-7(H-Ser-Ser-OH)